![molecular formula C6HBrClF3 B2363915 2-Bromo-1-chloro-3,4,5-trifluorobenzene CAS No. 1000577-28-5](/img/structure/B2363915.png)
2-Bromo-1-chloro-3,4,5-trifluorobenzene
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Overview
Description
“2-Bromo-1-chloro-3,4,5-trifluorobenzene” is an organofluorine compound . It is a liquid at room temperature . The compound has a molecular weight of 245.43 .
Synthesis Analysis
The compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . It is also employed in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids .Molecular Structure Analysis
The InChI code for the compound is1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H
. This indicates that the compound has a single carbon ring with bromine, chlorine, and fluorine substituents. Chemical Reactions Analysis
As mentioned earlier, the compound can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF . This reaction is useful in the synthesis of various trifluorobenzoic acids .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 245.43 . The InChI code is1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H
.
Scientific Research Applications
Synthesis and Polymer Chemistry
2-Bromo-1-chloro-3,4,5-trifluorobenzene has been utilized in various synthesis processes. For example, it undergoes selective defluorination leading to the formation of triazido compounds. These triazides are significant as photoactive cross-linking reagents in polymer chemistry and as starting compounds in organic synthesis, including the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Electrochemical Studies
Electrochemical studies involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene are pivotal in understanding the formation mechanisms of various compounds. For instance, it's involved in studies of side reactions during the fluorination of halobenzenes, providing insights into the complex interplay of various chemical reactions and the formation of halogenated compounds (Horio et al., 1996).
Organometallic Chemistry
In organometallic chemistry, 2-Bromo-1-chloro-3,4,5-trifluorobenzene is a substrate for functionalization reactions. It demonstrates the flexibility and potential of modern organometallic methods, leading to the synthesis of various benzoic acids and bromobenzoic acids. These findings are critical in developing new synthesis methods and understanding reaction mechanisms (Heiss & Schlosser, 2003).
Halogenation and Ring Expansion
Studies have also focused on ring halogenation processes involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene. This chemical serves as a starting material in reactions that lead to the formation of various halogenated products, highlighting its role in expanding synthetic possibilities in chemical research (Bovonsombat & Mcnelis, 1993).
Vibrational Spectroscopy
Vibrational spectroscopy studies have used derivatives of 2-Bromo-1-chloro-3,4,5-trifluorobenzene to understand the vibrational properties of trisubstituted benzenes. These studies are crucial in spectroscopy, offering insights into molecular structures and interactions (Reddy & Rao, 1994).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-chloro-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWJHPHIYHBSKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3,4,5-trifluorobenzene |
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